molecular formula C15H11NO5 B1292232 2-Acetoxy-3'-nitrobenzophenone CAS No. 890098-32-5

2-Acetoxy-3'-nitrobenzophenone

Cat. No.: B1292232
CAS No.: 890098-32-5
M. Wt: 285.25 g/mol
InChI Key: PBFJQQPWFUZHLW-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

2-Acetoxy-3’-nitrobenzophenone undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: The major product is 2-Acetoxy-3’-aminobenzophenone.

    Reduction: The major product is 2-Acetoxy-3’-aminobenzophenone.

    Substitution: The major products depend on the nucleophile used, such as 2-Hydroxy-3’-nitrobenzophenone when hydroxide ions are used.

Scientific Research Applications

2-Acetoxy-3’-nitrobenzophenone is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Acetoxy-3’-nitrobenzophenone involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with various biological molecules. The acetoxy group can be hydrolyzed to form a hydroxyl group, which can participate in hydrogen bonding and other interactions with proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Acetoxy-4’-nitrobenzophenone
  • 2-Acetoxy-2’-nitrobenzophenone
  • 2-Hydroxy-3’-nitrobenzophenone

Uniqueness

2-Acetoxy-3’-nitrobenzophenone is unique due to its specific substitution pattern, which affects its chemical reactivity and biological activity. The position of the nitro and acetoxy groups influences the compound’s ability to undergo specific chemical reactions and interact with biological targets.

Biological Activity

2-Acetoxy-3'-nitrobenzophenone (CAS No. 890098-32-5) is a compound of significant interest in both organic chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C16H15N1O3
  • Molecular Weight : 285.25 g/mol
  • Functional Groups : Nitro group (-NO2), acetoxy group (-OCOCH3), and a phenyl ring.

The compound is synthesized primarily through Friedel-Crafts acylation, involving the reaction of benzene with 2-nitrobenzoyl chloride in the presence of a catalyst such as aluminum trichloride.

The biological activity of this compound can be attributed to its ability to interact with various biological molecules. The nitro group can be reduced to form an amino group, which enhances its reactivity with proteins and enzymes. Additionally, the acetoxy group can hydrolyze to yield a hydroxyl group, facilitating hydrogen bonding interactions that are crucial for enzyme inhibition and protein interactions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related nitro compounds have shown significant antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. The presence of the nitro group allows for interactions that may inhibit specific enzymes involved in metabolic pathways. This property is particularly relevant in the context of drug development for diseases where enzyme modulation is beneficial.

Case Studies and Research Findings

  • Enzyme Interaction Studies :
    • A study demonstrated that derivatives of similar nitro compounds could effectively inhibit enzymes involved in inflammatory responses. The mechanism was linked to the reduction of the nitro group to an amino group, enhancing binding affinity to target enzymes .
  • Antibacterial Testing :
    • In vitro assays have shown that this compound exhibits varying degrees of antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were comparable to those observed for other known antibacterial agents .

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial ActivityEnzyme Inhibition PotentialNotes
This compoundModerateHighNitro group enhances reactivity
2-Hydroxy-3'-nitrobenzophenoneLowModerateHydroxyl group less reactive
2-Acetoxy-4'-nitrobenzophenoneHighHighDifferent substitution pattern

Properties

IUPAC Name

[2-(3-nitrobenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO5/c1-10(17)21-14-8-3-2-7-13(14)15(18)11-5-4-6-12(9-11)16(19)20/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBFJQQPWFUZHLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60641574
Record name 2-(3-Nitrobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890098-32-5
Record name 2-(3-Nitrobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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